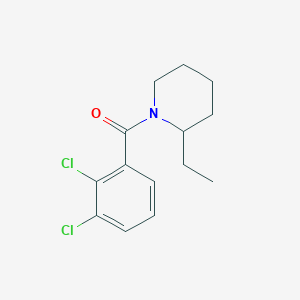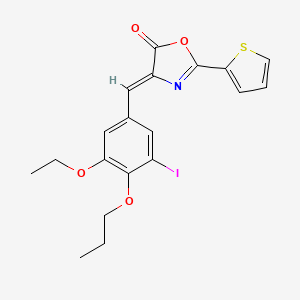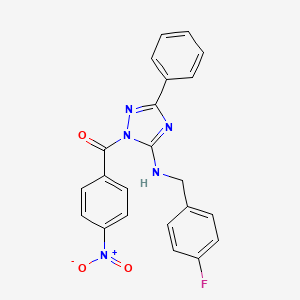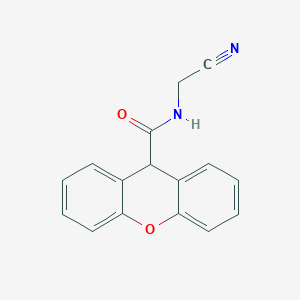
1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole
説明
1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole, also known as MEOP or THJ-018, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. MEOP was first synthesized in 2009 by a team of researchers led by Adam Winstock at the University College London. Since then, MEOP has been used in various studies to investigate its mechanism of action and biological effects.
作用機序
1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole is believed to exert its effects by binding to the CB1 receptor, which is a G protein-coupled receptor found in the brain and other tissues. Activation of the CB1 receptor by cannabinoids such as 1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole can lead to a variety of effects, including changes in mood, appetite, and pain perception.
Biochemical and Physiological Effects
Studies have shown that 1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole can produce a range of biochemical and physiological effects. For example, one study found that 1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole can induce hypothermia in rats, which is a common effect of CB1 receptor activation. Another study found that 1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole can inhibit the uptake of the neurotransmitter dopamine, which may contribute to its psychoactive effects.
実験室実験の利点と制限
1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole has several advantages as a research tool. For example, it is relatively easy and inexpensive to synthesize, and it has high binding affinity to the CB1 receptor. However, 1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole also has some limitations. For example, its effects may vary depending on the dose and route of administration, and it may have off-target effects that could complicate the interpretation of results.
将来の方向性
There are several potential future directions for research on 1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole. For example, further studies could investigate its effects on specific brain regions or cell types, or explore its potential therapeutic applications. Additionally, more research is needed to fully understand the mechanism of action of 1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole and its interactions with other neurotransmitter systems. Overall, 1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole has the potential to be a valuable tool for scientific research, but further study is needed to fully understand its effects and limitations.
科学的研究の応用
1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole has been used in various scientific studies to investigate its potential as a research tool. One study conducted by researchers at the University of Mississippi found that 1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole had similar binding affinity to the CB1 receptor as the well-known synthetic cannabinoid JWH-018. This suggests that 1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole may have similar effects to JWH-018 in terms of its ability to activate the CB1 receptor.
特性
IUPAC Name |
[1-(2-methoxyethyl)indol-3-yl]-piperidin-1-ylmethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-20-12-11-19-13-15(14-7-3-4-8-16(14)19)17(21)18-9-5-2-6-10-18/h3-4,7-8,13H,2,5-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSOZADKQDZFBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)C(=S)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794134 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(2-fluorobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4837097.png)
![6-(2-furyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4837119.png)
![5-imino-2-(2-methylphenyl)-6-{[5-(4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4837124.png)
![4-{4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B4837137.png)
![5-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4837143.png)

![4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4837162.png)





